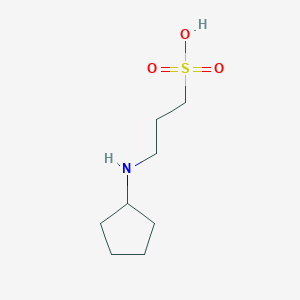
3-(cyclopentylamino)propane-1-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopentylamino)propane-1-sulfonic acid is an organic compound that contains a cyclopentylamine group attached to a propane-1-sulfonic acid moiety. This compound is known for its applications in various scientific fields, including biochemistry and organic synthesis. It is often used as a buffering agent due to its ability to maintain stable pH levels in solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylamino)propane-1-sulfonic acid typically involves the reaction of cyclopentylamine with propane-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high purity and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentylamino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of amine-containing compounds.
Scientific Research Applications
3-(cyclopentylamino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: The compound is employed in biochemical assays and experiments to ensure optimal conditions for enzyme activity and other biological processes.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: In industrial settings, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(cyclopentylamino)propane-1-sulfonic acid involves its ability to interact with various molecular targets and pathways. The compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amine group can form covalent bonds with other molecules. These interactions enable the compound to stabilize pH levels and influence biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(cyclohexylamino)propane-1-sulfonic acid: This compound is structurally similar but contains a cyclohexyl group instead of a cyclopentyl group.
3-(N-morpholino)propanesulfonic acid:
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid: Also used as a buffering agent, this compound has a hydroxyl group in addition to the amine and sulfonic acid groups.
Uniqueness
3-(cyclopentylamino)propane-1-sulfonic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The cyclopentyl group provides a different steric environment compared to cyclohexyl or morpholine rings, influencing the compound’s interactions and stability in various applications.
Properties
CAS No. |
720699-45-6 |
|---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-(cyclopentylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H17NO3S/c10-13(11,12)7-3-6-9-8-4-1-2-5-8/h8-9H,1-7H2,(H,10,11,12) |
InChI Key |
RJZQSWRHTZHGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















